Schottenol glucoside
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Overview
Description
Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.
Scientific Research Applications
Biological Activities of Schottenol
Mitochondrial Membrane Potential Modulation : Schottenol, along with Spinasterol, impacts mitochondrial membrane potential in microglial BV2 cells. These compounds, identified as major phytosterols in argan oil and cactus seed oil, exhibit no toxicity to the cells. Schottenol specifically activates the liver X receptor (LXR) β, suggesting its role as a new LXR agonist. This property could play protective roles by modulating cholesterol metabolism (El Kharrassi et al., 2014).
Synthesis and Cellular Impact : An expeditious synthesis of Schottenol from commercially available stigmasterol was reported, including its effects on cell growth and mitochondrial activity. While Schottenol shows reduced mitochondrial activity in murine oligodendrocytes and rat glioma cells, indicating its potential to influence cell metabolism, it does not significantly affect human neuronal cells, highlighting a selective impact on cellular functions (Badreddine et al., 2015).
Other Relevant Findings
Antifungal Activities : A study on Dryopteris fragrans, which likely contains Schottenol glucoside, identified antifungal activities against Microsporum canis and Epidermophyton floccosum by some of its chemical constituents, underscoring the potential antifungal application of compounds present in this plant (Huang et al., 2014).
Chemical Composition and In Vitro Antidermatophyte Activity : Analysis of Dryopteris fragrans revealed phloroglucinol derivatives with significant antifungal and fungicidal activity against dermatophytes, suggesting that Schottenol glucoside, being part of the plant's composition, may contribute to these effects. The study supports the traditional use of D. fragrans in treating skin diseases, providing a basis for exploring antifungal drugs (Liu et al., 2018).
properties
CAS RN |
61376-86-1 |
---|---|
Product Name |
Schottenol glucoside |
Molecular Formula |
C35H60O6 |
Molecular Weight |
576.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
InChI Key |
XWPUVGRUJWXYTP-PYUVDJBBSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
synonyms |
schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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